7-Fluoro-3,7-dimethyl-1-phenyloctan-1-one
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Overview
Description
7-Fluoro-3,7-dimethyl-1-phenyloctan-1-one is an organic compound with the molecular formula C16H21FO It is a fluorinated ketone, which means it contains a fluorine atom and a carbonyl group (C=O)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-3,7-dimethyl-1-phenyloctan-1-one can be achieved through several methods. One common approach involves the fluorination of a precursor compound using a fluorinating agent such as Selectfluor. The reaction typically takes place under mild conditions, often at room temperature, and in the presence of a solvent like acetonitrile.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale fluorination processes. These processes are designed to be efficient and cost-effective, utilizing continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-3,7-dimethyl-1-phenyloctan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the fluorine atom.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-Fluoro-3,7-dimethyl-1-phenyloctan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving fluorinated organic molecules and their interactions with biological systems.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 7-Fluoro-3,7-dimethyl-1-phenyloctan-1-one exerts its effects depends on its interactions with molecular targets. The fluorine atom can enhance the compound’s reactivity and stability, allowing it to participate in various biochemical pathways. The carbonyl group can form hydrogen bonds with biological molecules, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
- 7-Fluoro-1,1,3-trimethyl-2,3-dihydro-1-inden-4-amine
- 7-Fluoro-1,1,3-trimethyl-4-aminoindane
Uniqueness
7-Fluoro-3,7-dimethyl-1-phenyloctan-1-one is unique due to its specific structure, which combines a fluorine atom with a ketone group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications.
Properties
CAS No. |
828282-62-8 |
---|---|
Molecular Formula |
C16H23FO |
Molecular Weight |
250.35 g/mol |
IUPAC Name |
7-fluoro-3,7-dimethyl-1-phenyloctan-1-one |
InChI |
InChI=1S/C16H23FO/c1-13(8-7-11-16(2,3)17)12-15(18)14-9-5-4-6-10-14/h4-6,9-10,13H,7-8,11-12H2,1-3H3 |
InChI Key |
KXFHPNWKTQRRGX-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCC(C)(C)F)CC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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